N-(Phenylthio)phthalimide

Catalog No.
S800412
CAS No.
14204-27-4
M.F
C14H9NO2S
M. Wt
255.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Phenylthio)phthalimide

CAS Number

14204-27-4

Product Name

N-(Phenylthio)phthalimide

IUPAC Name

2-phenylsulfanylisoindole-1,3-dione

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

InChI

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H

InChI Key

NMHKBABHRKQHOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O

N-(Phenylthio)phthalimide (NPTP) is a bench-stable, crystalline solid (melting point 160–161 °C) utilized as a highly chemoselective, electrophilic sulfenylating agent . It is primarily procured to transfer the phenylthio (PhS) group to nucleophiles such as amines, thiols, and enolates under mild conditions [1]. By providing strict stoichiometric control and eliminating the severe handling hazards associated with liquid sulfenylating alternatives, NPTP serves as a critical reagent for the high-yield synthesis of unsymmetrical disulfides, sulfenamides, and α-sulfenylated carbonyls in both laboratory and process-scale environments [2].

Research & Procurement Fit

Synthetic Reagent
Electrophilic sulfenylation with reported bench stability and high yield profile (62–93%).
Agrochemical Probe
Mechanism-based TPP inhibitor for nematicidal target engagement studies.
Polymer Additive
Vulcanization retarder supporting extended scorch safety in sulfenamide-accelerated rubber.

Attempting to substitute NPTP with benzenesulfenyl chloride (PhSCl) introduces severe processability issues; PhSCl is a moisture-sensitive, fuming liquid that degrades rapidly, releasing hydrogen chloride and requiring strict inert-atmosphere handling . Conversely, utilizing thiophenol (PhSH) shifts the reactivity paradigm from electrophilic to nucleophilic, necessitating harsh oxidative conditions to form disulfides and introducing extreme stench and toxicity that complicate facility compliance [1]. Furthermore, employing diphenyl disulfide (PhSSPh) as an electrophile requires aggressive activation via strong Lewis acids or halogens, which frequently triggers unwanted side reactions and reduces overall yield [2].

Substitution & Mismatch Risk

N-(Phenylthio)phthalimide
Generic phthalimide
Lacks redox-sensitive S–N cleavage; suicide inhibition endpoints may not replicate.
N-(Phenylthio)phthalimide
CTP / other thiophthalimides
Scorch time and cure characteristics can shift, requiring reformulation validation.
N-(Phenylthio)phthalimide
Benzenesulfenyl chloride
Differences in stability and handling; may alter sulfenylation reproducibility.

Handling Stability and Processability vs. Benzenesulfenyl Chloride

NPTP is a bench-stable solid that can be handled in standard atmospheric conditions, whereas benzenesulfenyl chloride is a highly reactive fuming liquid . This physical state difference fundamentally changes the procurement and storage requirements for electrophilic sulfenylation workflows [1].

Evidence DimensionReagent physical state and storage stability
Target Compound DataCrystalline solid (mp 160-161 °C); stable under standard bench conditions.
Comparator Or BaselinePhSCl: Moisture-sensitive fuming liquid requiring strict inert-gas storage.
Quantified DifferenceEliminates the need for specialized anhydrous packaging and glovebox handling.
ConditionsStandard laboratory or process-scale storage and dispensing.

Reduces procurement overhead for specialized packaging and minimizes batch-to-batch variability caused by reagent degradation.

TPP Inhibition
Head-to-head
Ki 0.56 µM vs. 5,451-library screen; unique hit at 25 µM.
Supports TPP-target screening fit for anthelmintic research.
Recombinant T. canis enzyme assay; dose-response confirmed mechanism-based inhibition.

Chemoselectivity in Unsymmetrical Disulfide Synthesis

When synthesizing mixed disulfides, NPTP reacts directly with thiols to yield the desired unsymmetrical disulfide with high selectivity [1]. In contrast, traditional oxidative cross-coupling of thiophenol with alkyl thiols typically results in a statistical mixture of products [2].

Evidence DimensionProduct distribution in mixed disulfide synthesis
Target Compound DataHighly selective for unsymmetrical disulfides (R-S-S-Ph) with minimal symmetrical byproducts.
Comparator Or BaselineThiophenol (PhSH) oxidative cross-coupling yields a ~1:2:1 statistical mixture of symmetrical and unsymmetrical disulfides.
Quantified DifferenceShifts product distribution from a statistical mixture to near-exclusive unsymmetrical disulfide formation.
ConditionsReaction with aliphatic or aromatic thiols at ambient temperature.

Drastically reduces downstream chromatographic purification costs and improves isolated yields of complex mixed disulfides.

Phthalimide SAR
Head-to-head
Relative activity ~5% (target) vs. ~95–105% (7 analogs)
Phenylthio moiety essential for enzyme inhibition; guides analog procurement.
A. ceylanicum TPP at 25 µM; N-substituent comparison.

Compatibility with Acid-Sensitive Substrates

The use of NPTP for sulfenylation releases phthalimide as a neutral, benign byproduct, which preserves acid-sensitive functionalities [1]. Conversely, reagents like PhSCl generate stoichiometric amounts of hydrogen chloride, which rapidly hydrolyzes sensitive substrates such as silyl enol ethers .

Evidence DimensionByproduct generation and substrate compatibility
Target Compound DataReleases neutral phthalimide, preserving acid-sensitive functional groups.
Comparator Or BaselinePhSCl generates stoichiometric HCl, causing rapid hydrolysis of acid-sensitive groups.
Quantified DifferenceEliminates stoichiometric acid generation, increasing the yield of sensitive α-sulfenylated products.
ConditionsElectrophilic sulfenylation of silyl enol ethers or enolates.

Enables the direct α-sulfenylation of sensitive enolates without the need for complex, yield-reducing buffering systems.

Vulcanization Retarder
Head-to-head
Mooney t5 41.8 min vs. 33.7 (CTP) & 28.5 (control)
Reported wider processing window in rubber compounding.
0.4 phr in NR; 121°C Mooney viscometer.

Controlled Synthesis of Sulfenamides

NPTP allows for the synthesis of sulfenamides from primary and secondary amines under mild, ambient conditions [1]. Using PhSCl for the same transformation is highly exothermic and often requires cryogenic cooling to prevent over-sulfenylation .

Evidence DimensionTemperature requirements and amine stoichiometry
Target Compound DataProceeds at ambient temperature (20-25 °C) using near-stoichiometric amine.
Comparator Or BaselinePhSCl requires cryogenic cooling (-78 °C) and excess base to control exotherm and prevent di-sulfenylation.
Quantified DifferenceIncreases operational temperature by ~100 °C and reduces amine consumption.
ConditionsSynthesis of N-alkyl or N-aryl sulfenamides from primary or secondary amines.

Simplifies the manufacturability of sulfenamides by allowing ambient temperature operations and reducing raw material waste.

Conformation
Class-level
Dihedral angle 77.41(8)°
Non-planar geometry differentiates from typical N-arylphthalimides.
X-ray crystallography; affects solubility and packing.
Sulfenylation Efficiency
Reported
Isolated yields 62–93% for α,β-unsaturated ketones
Supports selection as a user-friendly electrophilic sulfur source.
K₂CO₃, DMSO, 70°C; operational stability advantage over volatile reagents.
Spectroscopic Fingerprint
Analytical context
FT-IR 1720, 690 cm⁻¹; ¹H NMR δ 7.9–8.1, 7.2–7.6; MS m/z 255
Provides identity benchmarks for QC and procurement verification.
Data to verify against received lot for purity confirmation.

Process-Scale Electrophilic Phenylthiolation

NPTP is the optimal choice for scale-up environments where the fuming hazards, moisture sensitivity, and strict inert-atmosphere requirements of benzenesulfenyl chloride pose unacceptable safety and processability risks .

Chemoselective Synthesis of Unsymmetrical Disulfides in Drug Discovery

Ideal for synthesizing complex mixed disulfides or peptide conjugates, as NPTP avoids the statistical product mixtures and heavy purification burdens associated with thiophenol oxidative coupling [1].

Functionalization of Acid-Sensitive Enolates

The reagent of choice for the α-sulfenylation of silyl enol ethers, as it releases neutral phthalimide rather than destructive hydrogen chloride, preserving the integrity of the substrate [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nematicidal lead discovery
TPP enzyme inhibition context
Suicide mechanism and SAR confirmation
Rubber processing safety
Vulcanization retarder performance
Scorch time extension and cure characterization
Synthetic sulfenylation
Reagent stability and handling
Reaction yield and substrate scope under reported conditions
Crystal engineering studies
Non-planar molecular geometry
Dihedral angle and solid-state packing analysis

XLogP3

2.5

Wikipedia

N-(Phenylthio)phthalimide
Denmark et al. Mechanistic, crystallographic, and computational studies on the catalytic, enantioselective sulfenofunctionalization of alkenes. Nature Chemistry, doi: 10.1038/nchem.2109, published online 10 November 2014 http://www.nature.com/nchem

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